molecular formula C20H30O5 B10779105 Resolvin E1-d4

Resolvin E1-d4

Cat. No.: B10779105
M. Wt: 354.5 g/mol
InChI Key: AOPOCGPBAIARAV-TUWJVIPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resolvin E1-d4 is a specialized pro-resolving mediator derived from omega-3 polyunsaturated fatty acids. It plays a crucial role in the resolution of inflammation by promoting the clearance of inflammatory cells and restoring tissue homeostasis. This compound is part of the resolvin family, which includes various other resolvins such as Resolvin D1 and Resolvin D2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resolvin E1-d4 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The synthesis involves the action of lipoxygenases, which convert eicosapentaenoic acid into intermediate hydroperoxy derivatives. These intermediates are then further transformed into this compound through reduction and epoxidation reactions .

Industrial Production Methods: Industrial production of this compound involves the large-scale extraction of eicosapentaenoic acid from marine sources such as fish oil. The extracted eicosapentaenoic acid is then subjected to enzymatic conversion using lipoxygenases and other enzymes to produce this compound. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Resolvin E1-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives retain the anti-inflammatory properties of the parent compound and may exhibit enhanced stability or activity .

Scientific Research Applications

Resolvin E1-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of specialized pro-resolving mediators.

    Biology: Investigated for its role in modulating immune responses and promoting the resolution of inflammation.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of anti-inflammatory drugs and nutraceuticals.

Mechanism of Action

Resolvin E1-d4 exerts its effects by binding to specific receptors on the surface of immune cells. This binding triggers a cascade of signaling events that lead to the resolution of inflammation. The compound inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines. Additionally, this compound promotes the clearance of apoptotic cells by macrophages, thereby facilitating tissue repair and homeostasis .

Comparison with Similar Compounds

  • Resolvin D1
  • Resolvin D2
  • Maresin 1
  • Protectin D1

Comparison: While all these compounds belong to the family of specialized pro-resolving mediators and share similar anti-inflammatory properties, Resolvin E1-d4 is unique in its specific receptor interactions and signaling pathways. For instance, this compound primarily interacts with the ChemR23 receptor, whereas Resolvin D1 and D2 interact with different receptors. This specificity in receptor binding contributes to the distinct biological effects and therapeutic potential of this compound .

Properties

Molecular Formula

C20H30O5

Molecular Weight

354.5 g/mol

IUPAC Name

(6Z,8E,10E,14Z,16E)-6,7,14,15-tetradeuterio-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid

InChI

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/i5D,7D,9D,13D

InChI Key

AOPOCGPBAIARAV-TUWJVIPGSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/C=C/C(CC)O)/CC(/C=C/C=C/C(=C(/[2H])\C(CCCC(=O)O)O)/[2H])O

Canonical SMILES

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O

Origin of Product

United States

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